molecular formula C19H20N2O3S B2678750 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850903-09-2

3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2678750
CAS No.: 850903-09-2
M. Wt: 356.44
InChI Key: QRDRMOOSVOEMCF-FMQUCBEESA-N
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Description

Introduction and Research Context

Historical Development of Benzothiazole Research

Benzothiazole, a bicyclic heteroaromatic scaffold combining benzene and thiazole rings, was first synthesized by Heinrich Debus in 1889 through condensation reactions. Initially explored as a synthetic intermediate, its medicinal potential emerged in the mid-20th century with studies on antimicrobial and anti-inflammatory activities. The discovery of naturally occurring benzothiazoles, such as 6-hydroxybenzothiazole-5-acetic acid from marine organisms, further catalyzed interest in their bioactive properties. By the 1990s, advances in combinatorial chemistry and structure-activity relationship (SAR) studies enabled systematic optimization of benzothiazole derivatives, including the development of MTP inhibitors for metabolic disorders.

Academic Significance in Medicinal Chemistry Research

Benzothiazole’s structural versatility allows precise modulation of electronic, steric, and pharmacokinetic properties. Key features driving its academic relevance include:

  • Aromatic and Heterocyclic Synergy : The benzene ring enhances hydrophobic interactions, while the thiazole moiety contributes to hydrogen bonding and π-π stacking.
  • Synthetic Flexibility : Classical methods like the Hantzsch synthesis and modern transition-metal-catalyzed C–H functionalization enable diverse substitution patterns. For example, palladium-catalyzed coupling reactions facilitate the introduction of methoxy and methyl groups critical to the target compound’s design.

Table 1 : Evolution of Benzothiazole Synthesis Strategies

Method Key Reagents Yield (%) Applications
Hantzsch Synthesis 2-Aminothiophenol, Aldehydes 60–75 Antimicrobial Agents
Buchwald-Hartwig Aryl Halides, Amines, Pd 80–95 Anticancer Derivatives
Sm(OTf)₃-Catalyzed Aldehydes, 2-Aminothiophenol 85–90 High-Purity Drug Candidates

Position of the Compound in Contemporary Scientific Literature

The target compound integrates two pharmacophoric motifs:

  • 3,5-Dimethoxybenzamide : Enhances solubility and modulates enzyme binding via methoxy groups.
  • 2,3-Dihydro-1,3-benzothiazole : Imparts conformational rigidity, optimizing target affinity.

Recent studies highlight its role as a kinase inhibitor, with the trimethyl substituents reducing metabolic degradation. Computational models predict strong binding to ATP-binding pockets, positioning it as a candidate for oncology and neurodegenerative disease research.

Research Importance in Drug Discovery and Materials Science

Drug Discovery
  • Targeted Therapeutics : The compound’s ability to inhibit protein kinases aligns with trends in personalized medicine. For instance, analogs of this scaffold show sub-micromolar IC₅₀ values against EGFR and VEGFR-2.
  • Prodrug Potential : Methoxy groups enable prodrug strategies to enhance bioavailability, as demonstrated in benzothiazole-based antivirals.
Materials Science
  • Optoelectronic Applications : Benzothiazole derivatives exhibit tunable luminescence, making them suitable for OLEDs. The trimethyl groups in the target compound improve thermal stability, a critical factor for device longevity.
  • Dye Synthesis : Hemicyanine dyes derived from similar benzothiazole salts display strong near-infrared absorption, useful in bioimaging.

Table 2 : Key Applications of Benzothiazole Derivatives

Application Example Compound Performance Metric
Anticancer Agents 2-Arylbenzothiazoles IC₅₀: 0.2–1.8 μM (HeLa)
OLED Emitters 2,5,7-Trimethylbenzothiazole Luminance: 12,000 cd/m²
Antimicrobial Dyes Hemicyanine-Benzothiazole λmax: 680–720 nm

Properties

IUPAC Name

3,5-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-6-12(2)17-16(7-11)25-19(21(17)3)20-18(22)13-8-14(23-4)10-15(9-13)24-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRMOOSVOEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2,3-dihydro-1,3-benzothiazole derivatives.

    Condensation Reaction: The 3,5-dimethoxybenzoic acid is reacted with the benzothiazole derivative in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with an amine derivative under basic conditions (e.g., triethylamine) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The incorporation of the benzothiazole moiety into the compound may enhance its efficacy against certain cancer types.

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains and fungi . The presence of methoxy groups in the structure may contribute to enhanced solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is well-documented. Compounds derived from this class have been shown to modulate inflammatory pathways and reduce markers of inflammation in vitro and in vivo . The specific role of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide in this context requires further investigation but holds promise based on structural analogs.

Synthesis and Derivatives

The synthesis of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies can be employed to modify the benzothiazole framework to enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of substituted benzothiazoles. The study reported significant inhibition of growth for several strains of Staphylococcus aureus and Escherichia coli when treated with compounds related to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1 compares the target compound with structurally related benzamide-heterocycle hybrids:

Compound Name Benzamide Substituents Heterocycle Core Heterocycle Substituents Molecular Formula Yield (%) Reference
3,5-Dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 3,5-dimethoxy 2,3-dihydro-1,3-benzothiazole 3,4,6-trimethyl C₂₀H₂₂N₂O₃S N/A Target
3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) 3,5-dimethoxy Indeno[1,2-d]thiazole 6-methyl C₂₀H₁₆N₂O₃S 47
N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) 3,5-dimethoxy Indeno[1,2-d]thiazole 6-chloro C₁₉H₁₃ClN₂O₃S 39
3,4,5-Trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7f) 3,4,5-trimethoxy Indeno[1,2-d]thiazole 6-methoxy C₂₂H₂₀N₂O₅S 44
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a) None Thiazolo[3,2-a]pyrimidine 2,4,6-trimethyl, furan C₂₀H₁₀N₄O₃S 68

Key Observations :

  • Heterocycle Diversity: The target compound’s dihydrobenzothiazole core differs from indenothiazole (7d–7f) and thiazolo-pyrimidine (11a) systems.
  • Substituent Effects: Chloro (7e) and methoxy (7f) groups on indenothiazoles modulate electronic and steric profiles, similar to the target’s trimethyl substituents. Methyl groups enhance lipophilicity, while polar substituents (e.g., methoxy) improve solubility .
Physicochemical Properties
  • Melting Points: Indenothiazole benzamides (7d–7f) exhibit melting points between 213–268°C, influenced by substituent polarity. The target compound’s trimethyl groups may lower its melting point compared to chloro/methoxy derivatives due to reduced crystallinity .
  • Spectroscopic Data : The 3,5-dimethoxybenzamide moiety in the target compound would show characteristic IR peaks near 1600–1650 cm⁻¹ (C=O stretch) and ¹H NMR signals for methoxy groups at δ 3.7–3.9 ppm, consistent with derivatives like 7d–7f .

Biological Activity

3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under acidic or basic conditions. The structure can be confirmed using techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:

Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor activity. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule formation and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Antibacterial Activity
In vitro assays have demonstrated that certain benzothiazole derivatives possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be influenced by various structural modifications. Key findings include:

Substituent Effect on Activity
Methoxy groupsEnhance solubility and bioavailability
Alkyl chainsIncrease lipophilicity and cellular uptake
Benzothiazole moietyCritical for antitumor and antibacterial activity

Case Studies

  • Antitumor Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at the 5-position significantly enhanced cytotoxicity against HL-60 leukemia cells. The most potent compound showed an IC50 value in the low micromolar range .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, a related benzothiazole compound reduced edema significantly compared to control groups. This suggests potential for use in treating inflammatory conditions .
  • Bacterial Inhibition : A study on the antibacterial properties showed that compounds similar to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibited notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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